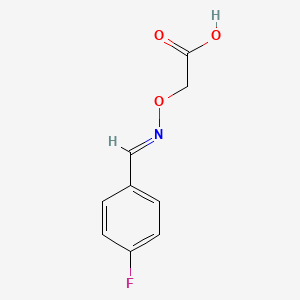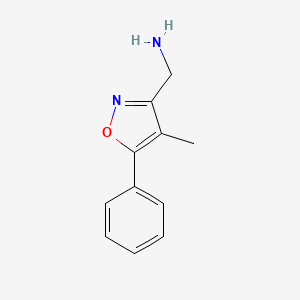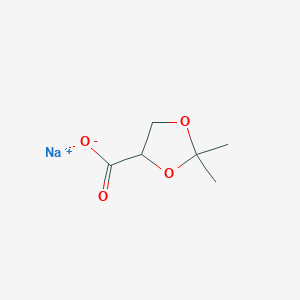
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- is an organic compound with the molecular formula C15H8O5 It is a derivative of fluorene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a ketone group at the 9 position
Métodos De Preparación
The synthesis of 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- typically involves the oxidation of fluorene derivatives. One common method includes the use of strong oxidizing agents such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar oxidative processes but are scaled up to accommodate larger quantities. These methods also emphasize the importance of purity and yield optimization to meet industrial standards.
Análisis De Reacciones Químicas
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their behavior. The ketone group can participate in redox reactions, affecting the compound’s reactivity and interactions with other substances .
Comparación Con Compuestos Similares
Similar compounds to 9H-Fluorene-2,6-dicarboxylic acid, 9-oxo- include:
9-Oxo-9H-fluorene-2,7-dicarboxylic acid: Differing by the positions of the carboxylic acid groups.
9-Fluorenone-2-carboxylic acid: Lacking one of the carboxylic acid groups.
9-Oxo-9H-fluorene-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
Propiedades
Número CAS |
60505-55-7 |
|---|---|
Fórmula molecular |
C15H8O5 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
9-oxofluorene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C15H8O5/c16-13-10-4-2-7(14(17)18)5-11(10)9-3-1-8(15(19)20)6-12(9)13/h1-6H,(H,17,18)(H,19,20) |
Clave InChI |
ZWAQUZWFYDYXDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


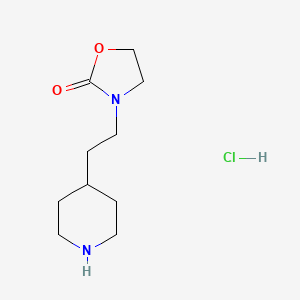
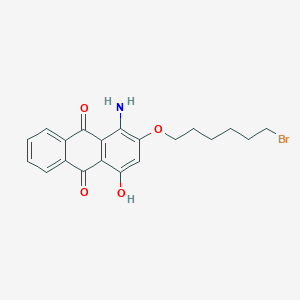
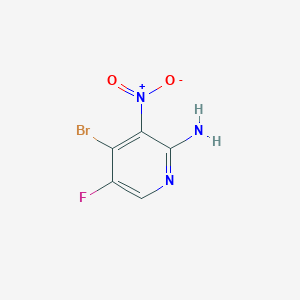
![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)

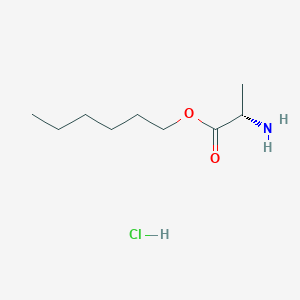
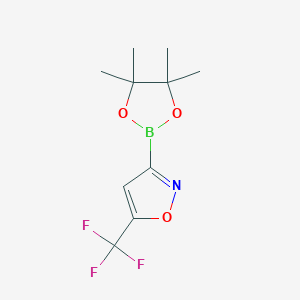
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
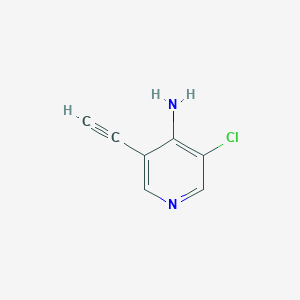
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
